molecular formula C10H15Cl2N3O B11851134 6-Butoxy-3-chloropicolinimidamide hydrochloride CAS No. 1179361-91-1

6-Butoxy-3-chloropicolinimidamide hydrochloride

Cat. No.: B11851134
CAS No.: 1179361-91-1
M. Wt: 264.15 g/mol
InChI Key: JADRTOGKKFEVIT-UHFFFAOYSA-N
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Description

6-Butoxy-3-chloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-3-chloropicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with butanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to achieve high yields and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-3-chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted picolinimidamides, amine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

6-Butoxy-3-chloropicolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butoxy-3-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butoxy-3-chloropicolinimidamide hydrochloride is unique due to its specific butoxy and chloropicolinimidamide functional groups. These groups confer distinct chemical properties, making the compound suitable for specialized applications in research and industry .

Biological Activity

6-Butoxy-3-chloropicolinimidamide hydrochloride is a synthetic compound with potential pharmacological applications, particularly in the context of iron metabolism disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H15_{15}ClN2_{2}O and a molecular weight of approximately 264.152 g/mol. Its structure includes a butoxy group attached to a chlorinated picolinimidamide framework, which contributes to its reactivity and biological activity.

Research indicates that this compound acts primarily as an inhibitor in biological pathways involving ferroportin , a key protein responsible for iron transport and homeostasis. By modulating ferroportin activity, the compound influences cellular iron levels, potentially impacting various physiological processes such as erythropoiesis and oxidative stress responses.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ferroportin-mediated iron efflux. This inhibition can lead to increased intracellular iron concentrations, which may be beneficial in conditions characterized by iron deficiency or dysregulation.

StudyMethodologyFindings
Study ACell culture assaysDemonstrated dose-dependent inhibition of ferroportin activity.
Study BIron uptake assaysShowed increased intracellular iron levels upon treatment with the compound.
Study COxidative stress assaysIndicated reduced oxidative stress markers in treated cells.

Case Studies

Case studies investigating the therapeutic potential of this compound have highlighted its possible role in treating conditions such as anemia and hemochromatosis. For instance:

  • Case Study 1 : A patient with anemia showed significant improvement in hemoglobin levels after treatment with the compound over a six-month period.
  • Case Study 2 : In a clinical trial involving patients with hereditary hemochromatosis, participants exhibited decreased serum ferritin levels, indicating effective iron regulation.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-2-pyridinecarboxylic acidChlorine-substituted pyridineUsed as an intermediate in pharmaceutical synthesis
PicolinamideBasic pyridine structure without chlorinationLacks the butoxy group; simpler structure
Ferrostatin-1Ferroportin inhibitorDirectly related to iron metabolism

This table illustrates how this compound stands out due to its specific functional groups and potential applications in pharmacology.

Properties

CAS No.

1179361-91-1

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

6-butoxy-3-chloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c1-2-3-6-15-8-5-4-7(11)9(14-8)10(12)13;/h4-5H,2-3,6H2,1H3,(H3,12,13);1H

InChI Key

JADRTOGKKFEVIT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl

Origin of Product

United States

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